![molecular formula C11H10O4 B1336879 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 1658-73-7](/img/structure/B1336879.png)
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Overview
Description
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one is a compound with the CAS Number: 1658-73-7 . It has a molecular weight of 206.2 .
Synthesis Analysis
The synthesis of coumarin systems, such as 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The IUPAC name for this compound is 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one . The InChI code is 1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one are not fully detailed in the retrieved documents. It is known that it has a molecular weight of 206.2 .Scientific Research Applications
Antibacterial Applications
The compound has shown a broad spectrum of antibacterial effects against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. It can potentially act as a lead compound for drug discovery due to these properties .
Antifungal Activity
Introduction of a 2,2-dimethyl-2H-chromene skeleton into the compound significantly improves its antifungal activity. This indicates that the chromene skeleton plays a vital role in the potency of the compounds .
Catalytic Activity
7,8-dihydroxy-4-methylcoumarin, a related compound, has been used to examine catalytic activity in various metal/DHMC systems. This suggests potential applications in catalysis .
Synthesis Methodology
The compound is involved in synthesis methodologies that include redox mediation and intramolecular lactonization, indicating its utility in complex chemical synthesis processes .
Chemosensor Applications
7,8-dihydroxy-3-(4-methylphenyl) coumarin, a derivative, has been used as a colorimetric and fluorescent chemosensor to determine carbonate ions. It also has potential applications in fluorescent biological imaging in living cells .
Synthesis of Heterocycles
The compound is used in the synthesis of S-benzylated or S-alkylated-coumarins through reactions with various alkyl and benzyl halides. This process is significant for creating coumarin heterocycles with potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory, anti-viral, and anti-tumor activities .
Result of Action
Coumarin derivatives are known to have various biological effects, including anti-inflammatory, anti-viral, and anti-tumor activities .
properties
IUPAC Name |
7,8-dihydroxy-3,4-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMXVODLKJAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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